BenchChemオンラインストアへようこそ!

Methyl 4-[3-(4-aminophenyl)propyl]benzoate

Carboxylesterase inhibition Drug metabolism Selectivity profiling

Methyl 4-[3-(4-aminophenyl)propyl]benzoate (CAS 1346136-02-4, C₁₇H₁₉NO₂, MW 269.34 g/mol) is a para‑aminophenyl‑propyl‑substituted benzoate ester. It serves as a defined synthetic intermediate in the preparation of dicarboxylic acid derivatives developed as intestinal sodium‑dependent phosphate transporter (NPT‑IIb) inhibitors for hyperphosphatemia.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS No. 1346136-02-4
Cat. No. B3232750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[3-(4-aminophenyl)propyl]benzoate
CAS1346136-02-4
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)N
InChIInChI=1S/C17H19NO2/c1-20-17(19)15-9-5-13(6-10-15)3-2-4-14-7-11-16(18)12-8-14/h5-12H,2-4,18H2,1H3
InChIKeyVBJSPANVCHIWIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-[3-(4-aminophenyl)propyl]benzoate (CAS 1346136-02-4): Structural and Functional Baseline for Procurement


Methyl 4-[3-(4-aminophenyl)propyl]benzoate (CAS 1346136-02-4, C₁₇H₁₉NO₂, MW 269.34 g/mol) is a para‑aminophenyl‑propyl‑substituted benzoate ester . It serves as a defined synthetic intermediate in the preparation of dicarboxylic acid derivatives developed as intestinal sodium‑dependent phosphate transporter (NPT‑IIb) inhibitors for hyperphosphatemia [1]. The molecule exhibits measurable inhibitory activity against human carboxylesterases CE2 (IC₅₀ 3.42 µM) and CE1 (IC₅₀ 12.3 µM) in human liver microsomes [2], establishing it as a characterized biochemical probe beyond a mere building block.

Why Generic Substitution Fails: Critical Differentiation of Methyl 4-[3-(4-aminophenyl)propyl]benzoate for Hyperphosphatemia Drug Programs


In‑class compounds such as methyl 4‑(3‑phenylpropylamino)benzoate (CAS 647035‑70‑9) or 3‑(4‑aminophenyl)propionic acid share structural motifs but lack the precise combination of a para‑aminophenylpropyl side chain directly attached to the benzoate ring without an intervening heteroatom . This substitution pattern is mandatory for the subsequent amide‑bond formation and sulfonamide coupling steps required by the Daiichi Sankyo patent family (WO 2014/175317) to construct active NPT‑IIb inhibitors [1]. Swapping to an amino‑linked analogue (e.g., 4‑[(3‑phenylpropyl)amino]benzoate) changes the hydrogen‑bond donor/acceptor landscape and the conformational flexibility of the linker, which in turn alters target engagement as demonstrated by differential carboxylesterase inhibition profiles—the target compound shows a CE2/CE1 selectivity ratio of ~3.6, while closely related arylamino‑benzoates exhibit markedly different kinase and ion‑channel inhibition patterns [2].

Quantitative Differentiation Evidence for Methyl 4-[3-(4-aminophenyl)propyl]benzoate vs. Closest Analogs


Carboxylesterase 2 (CE2) Inhibition: Target Compound vs. Nevadensin Comparator

Methyl 4-[3-(4-aminophenyl)propyl]benzoate inhibits human CE2 with an IC₅₀ of 3.42 µM (3,420 nM) in human liver microsomes [1]. In contrast, the known CE1‑selective inhibitor nevadensin exhibits a much weaker CE2 IC₅₀ of 132.8 µM . This represents a >38‑fold stronger CE2 inhibition by the target compound, highlighting its distinct selectivity fingerprint for metabolic enzyme profiling applications.

Carboxylesterase inhibition Drug metabolism Selectivity profiling

Carboxylesterase 1 (CE1) Selectivity: Target Compound vs. Nevadensin and Potent CE1 Inhibitors

The target compound exhibits a CE1 IC₅₀ of 12.3 µM (12,300 nM) [1], which is approximately 4.7‑fold weaker than nevadensin's CE1 IC₅₀ of 2.64 µM . Furthermore, optimized CE1 inhibitors such as compound 39 (Pancreatic lipase/CES1‑IN‑1) achieve CE1 IC₅₀ values as low as 0.055 µM [2], underscoring that the target compound resides in a moderate‑affinity range suitable for mechanistic probe studies rather than high‑potency therapeutic applications.

CES1 selectivity Drug–drug interaction Esterase profiling

Intra‑Class Structural Differentiation: Target Compound vs. Amino‑Linked Analog (CAS 647035‑70‑9)

Methyl 4‑[3‑(4‑aminophenyl)propyl]benzoate (CAS 1346136‑02‑4) features a direct C–C propyl linker between the benzoate ester and the 4‑aminophenyl ring, resulting in 6 rotatable bonds and one hydrogen‑bond donor [1]. Its closest cataloged analog, methyl 4‑[(3‑phenylpropyl)amino]benzoate (CAS 647035‑70‑9), replaces the C–C linker with an –NH– bridge, adding a second hydrogen‑bond donor and increasing rotatable bonds to 7 . This topological divergence alters molecular recognition: the target compound matches the hydrophobic linker geometry required by the NPT‑IIb inhibitor patent pharmacophore, whereas the amino‑linked analog introduces an additional polar interaction point incompatible with the disclosed SAR [2].

Chemical topology Hydrogen‑bond donor count Linker flexibility

Validated Application Scenarios for Methyl 4-[3-(4-aminophenyl)propyl]benzoate in R&D and Industrial Settings


Intermediate for NPT‑IIb Inhibitor Synthesis in Hyperphosphatemia Drug Discovery Programs

The compound is explicitly employed as a synthetic intermediate in the Daiichi Sankyo patent family (WO 2014/175317, EP 2990400, US 9,617,232) to construct sulfonamide‑linked dicarboxylic acid derivatives targeting intestinal phosphate transporter NPT‑IIb [1]. Procurement of this specific intermediate enables medicinal chemistry teams to reproduce patented compound series and generate novel analogs within the same chemical space for hyperphosphatemia and related metabolic disorders.

Carboxylesterase Selectivity Profiling in Drug Metabolism and Toxicology Studies

With a measured CE2 IC₅₀ of 3.42 µM and CE1 IC₅₀ of 12.3 µM (selectivity ratio ~3.6), the compound serves as a moderate‑affinity, CE2‑preferring probe for esterase inhibition panels [2]. It can be used alongside selective CE1 inhibitors such as nevadensin (CE1 IC₅₀ 2.64 µM, >50‑fold CE1‑selective) to benchmark differential esterase activity in human liver microsome assays, supporting drug–drug interaction risk assessment and prodrug activation studies.

Structure–Activity Relationship (SAR) Anchor for Benzoate‑Linked Aminophenyl Scaffolds

The C‑linked propyl spacer topology (6 rotatable bonds, 1 HBD) distinguishes this compound from amino‑linked (2 HBD, 7 rotatable bonds) and ether‑linked analogs, providing a defined conformational and hydrogen‑bonding baseline for SAR expansion [3]. Researchers can use this compound as a core scaffold to systematically explore substituent effects on the 4‑aminophenyl ring while maintaining compatibility with patent‑disclosed downstream chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-[3-(4-aminophenyl)propyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.